Cinnamyl propionate

Description

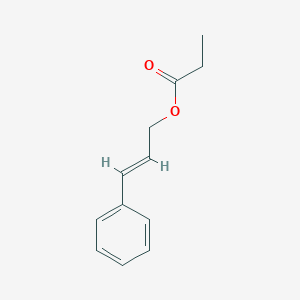

Structure

3D Structure

Properties

IUPAC Name |

3-phenylprop-2-enyl propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDJMNKPBUNHGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047607 | |

| Record name | 3-Phenylprop-2-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-56-0 | |

| Record name | Cinnamyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylprop-2-en-1-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Green Chemistry Approaches for Cinnamyl Propionate

Enzymatic Esterification for Sustainable Production

The use of enzymes, particularly lipases, as biocatalysts in the synthesis of cinnamyl propionate (B1217596) offers a green alternative to conventional chemical methods. This approach is characterized by milder reaction conditions, higher selectivity, and reduced environmental impact. The enzymatic process typically involves the direct esterification of cinnamyl alcohol with propionic acid or a transesterification reaction with a propionate ester.

Lipase-Catalyzed Synthesis from Cinnamyl Alcohol and Propionic Acid

The direct esterification of cinnamyl alcohol and propionic acid is a prominent method for producing cinnamyl propionate. mendeley.comresearchgate.netresearchgate.net Lipases, such as those from Candida antarctica and Pseudomonas cepacia, have proven to be effective catalysts for this reaction. rsc.orgnih.govrsc.orgresearchgate.net These enzymes facilitate the reaction in various media, including solvent-free systems, which further enhances the green credentials of the process. mendeley.comresearchgate.netresearchgate.netrsc.orgrsc.orgresearchgate.net The synthesis can be carried out using either free or immobilized lipases, with the latter offering advantages in terms of reusability and stability. nih.govresearchgate.net

In a solvent-free system, the reaction proceeds by directly mixing the alcohol and acid in the presence of the lipase (B570770) catalyst. mendeley.comresearchgate.netresearchgate.net The removal of water, a byproduct of the esterification, is crucial to shift the reaction equilibrium towards the formation of the ester and achieve high conversion rates. This can be effectively managed by applying a vacuum or using molecular sieves. researchgate.netrsc.orgrsc.orgresearchgate.netresearchgate.net

Optimization of Biocatalytic Reaction Parameters

To maximize the yield and efficiency of this compound synthesis, several reaction parameters must be carefully optimized. These include the molar ratio of the substrates, enzyme loading, temperature, and the method of water removal.

The molar ratio of propionic acid to cinnamyl alcohol significantly influences the reaction equilibrium and conversion rate. Research has shown that varying this ratio can have a substantial impact on the final yield of this compound. For instance, one study found that a molar ratio of 1:3 (acid to alcohol) resulted in the highest conversion of 87.89%. researchgate.net In contrast, another study reported a maximum conversion of 44% with an equimolar (1:1) ratio of alcohol to acid. rsc.orgrsc.org This suggests that high concentrations of propionic acid may act as an inhibitor for some lipase biocatalysts. rsc.org

Enzyme loading, or the amount of lipase used relative to the substrates, is another critical factor. Insufficient enzyme will result in a slow reaction rate, while an excessive amount may not be cost-effective. Optimal enzyme loading needs to be determined for each specific lipase and reaction system. For example, a study using fermase CALB™ 10000 found that an enzyme loading of 2% (w/v) was optimal. researchgate.net

Table 1: Effect of Substrate Molar Ratio on this compound Conversion

| Molar Ratio (Propionic Acid:Cinnamyl Alcohol) | Enzyme | Optimal Temperature (°C) | Conversion (%) | Reference |

| 1:3 | Fermase CALB™ 10000 | 60 | 87.89 | researchgate.net |

| 1:1 | Candida antarctica lipase B | 35 | 44 | rsc.orgrsc.org |

Temperature plays a dual role in enzymatic reactions. Higher temperatures can increase the reaction rate by enhancing molecular collisions and reducing mass transfer limitations. researchgate.netresearchgate.net However, excessively high temperatures can lead to enzyme denaturation and loss of activity. rsc.org For the synthesis of this compound, an optimal temperature of 60°C has been reported to achieve a high conversion rate. researchgate.netresearchgate.net

In solvent-free systems, the continuous removal of the water byproduct is essential to drive the reaction forward. Applying a vacuum is an effective method for this purpose. Studies have demonstrated that a vacuum level of around 15 mbar can significantly improve the conversion of this compound. rsc.orgrsc.orgresearchgate.net

Table 2: Influence of Temperature on this compound Synthesis

| Temperature (°C) | Molar Ratio (Acid:Alcohol) | Enzyme Loading | Conversion (%) | Reference |

| 60 | 1:3 | 2% (w/v) | 87.89 | researchgate.netresearchgate.net |

| 35 | 1:1 | - | 44 | rsc.orgrsc.org |

The kinetics of lipase-catalyzed esterification of this compound have been investigated to understand the reaction mechanism. Some studies suggest that the reaction follows a Ping-Pong Bi-Bi mechanism, where one substrate binds to the enzyme, a product is released, and then the second substrate binds. begellhouse.comdntb.gov.ua Inhibition by either the alcohol or the acid substrate has also been observed. researchgate.netrsc.orgnih.govdntb.gov.ua For instance, one study indicated inhibition by both propionic acid and cinnamyl alcohol, following a random bi-bi mechanism. researchgate.net Another reported inhibition by cinnamyl alcohol in a transesterification reaction. nih.gov

Under optimized conditions, high conversion efficiencies for this compound synthesis have been achieved. A conversion of 87.89% was obtained after 7 hours at 60°C with a 1:3 molar ratio of acid to alcohol and 2% (w/v) enzyme loading. researchgate.net In a different study, a 44% conversion was reached in 90 minutes at 35°C with a 1:1 molar ratio. rsc.orgrsc.org

Temperature and Vacuum Control in Solvent-Free Systems

Evaluation of Green Chemistry Metrics

The sustainability of a chemical process can be quantitatively assessed using green chemistry metrics. For the enzymatic synthesis of related aroma esters like cinnamyl butyrate (B1204436), metrics such as the E-factor (Environmental factor) and mass intensity have been evaluated. rsc.orgsschi.sk These metrics highlight the significant reduction in waste generation compared to traditional chemical routes. For example, a study on cinnamyl butyrate synthesis reported an E-factor of 4.76 and a mass intensity of 6.04, demonstrating the process's suitability for industrial application based on green chemistry principles. rsc.orgsschi.sk While specific metrics for this compound are not extensively reported, the principles of enzymatic catalysis in solvent-free systems inherently point towards a more environmentally benign process.

E-factor and Mass Intensity Assessment for Industrial Scalability

Microwave-Assisted Synthesis as an Accelerated Route

Microwave-assisted synthesis has emerged as a powerful technology to accelerate the production of cinnamyl esters, including this compound. This method offers a significant reduction in reaction time compared to conventional heating methods while maintaining high product yields. nih.govnih.gov

In the synthesis of long-chain cinnamyl esters, microwave irradiation reduced the reaction time from 30–65 hours under conventional heating to just 10–20 minutes. nih.govresearchgate.net This dramatic acceleration is achieved without sacrificing yield, with both methods achieving comparable results of over 90%. nih.gov The process is often conducted under solvent-free conditions, further enhancing its green credentials. nih.govresearchgate.net The rapid and efficient heating provided by microwaves makes this technique highly attractive for practical and industrial applications, allowing for the high-yield synthesis of pure esters in a fraction of the time required by traditional methods. nih.govresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Cinnamyl Esters

This table illustrates the significant reduction in reaction time achieved by using microwave irradiation compared to conventional heating for the synthesis of cinnamyl esters, while maintaining high reaction yields.

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | 30 - 65 hours | 10 - 20 minutes | nih.govresearchgate.net |

| Reaction Yield | ~90 - 92% | ~90 - 92% | nih.gov |

| Conditions | 140 °C, Solvent-Free | Solvent-Free | nih.govnih.gov |

Exploration of Biosynthetic Pathways

The development of microbial cell factories for the production of chemicals offers a renewable and sustainable alternative to chemical synthesis. nih.gov By harnessing the power of metabolic engineering, microorganisms can be programmed to produce valuable compounds like this compound from simple feedstocks such as glucose.

De novo biosynthesis refers to the production of a target molecule from a simple carbon source, like glucose, by introducing a complete, often artificial, metabolic pathway into a microbial host. For cinnamyl esters, this has been successfully demonstrated in hosts like Escherichia coli and Saccharomyces cerevisiae. sci-hub.senih.gov

The general strategy involves several key enzymatic steps. First, the host's central metabolism is engineered to overproduce a key precursor, L-phenylalanine. sci-hub.seresearchgate.net Next, a heterologous pathway is introduced to convert L-phenylalanine into cinnamyl alcohol, the direct precursor to cinnamyl esters. This typically involves three enzymes:

Phenylalanine Ammonia Lyase (PAL) to convert L-phenylalanine to cinnamic acid. nih.gov

4-Coumarate:CoA Ligase (4CL) to activate cinnamic acid to its CoA-thioester, cinnamoyl-CoA. researchgate.net

Cinnamoyl-CoA Reductase (CCR) or a Carboxylic Acid Reductase (CAR) to reduce the activated acid to cinnamaldehyde (B126680) and subsequently to cinnamyl alcohol. nih.govresearchgate.net

Finally, an Alcohol Acyltransferase (AAT) is used to catalyze the esterification of cinnamyl alcohol with an acyl-CoA donor. For this compound, this would be propionyl-CoA. This modular approach allows for the production of various cinnamyl esters by selecting an AAT with the desired substrate specificity. sci-hub.se

Once a de novo pathway is established, metabolic engineering strategies are employed to optimize and enhance the production titer. acs.org Drawing from research on cinnamyl acetate (B1210297), several key strategies can be applied to boost this compound production. sci-hub.seresearchgate.net

Key engineering strategies include:

Increasing Precursor Supply: The shikimate pathway is the source of aromatic amino acids, including L-phenylalanine. Overexpressing feedback-resistant versions of key pathway enzymes, such as 3-deoxy-D-arabinoheptulosonate-7-phosphate synthase (aroGfbr), can significantly increase the pool of the L-phenylalanine precursor. sci-hub.seresearchgate.netacs.org

Enhancing Pathway Flux: To prevent the accumulation of intermediates and pull the metabolic flux towards the final product, specific enzymes within the pathway are overexpressed. In the case of cinnamyl acetate, overexpressing an aldehyde reductase (YjgB) and other shikimate pathway enzymes (YdiB, AroK) led to a substantial increase in the final product titer. sci-hub.se

Balancing Pathway Modules: Optimizing the expression levels of each gene in the heterologous pathway is crucial to prevent metabolic bottlenecks and ensure a smooth conversion from the precursor to the final product.

Through the application of these strategies, researchers were able to increase the production of cinnamyl acetate in an engineered E. coli strain to 627 mg/L, demonstrating the high potential of metabolic engineering for producing cinnamyl esters. sci-hub.se

Table 3: Metabolic Engineering Strategies for Enhancing Cinnamyl Ester Production in E. coli

This table summarizes the genetic modifications and their impact on the production of cinnamyl acetate, a proxy for this compound, in engineered E. coli.

| Engineering Strategy | Genetic Modification | Effect on Production | Reference |

|---|---|---|---|

| Increase L-phenylalanine precursor | Overexpression of feedback-resistant aroGfbr and pheAfbr | Enabled de novo synthesis from glucose | sci-hub.seresearchgate.net |

| Enhance reduction of cinnamaldehyde | Overexpression of aldehyde reductase YjgB | Increased cinnamyl acetate titer from 215 mg/L to 488 mg/L | sci-hub.se |

| Boost shikimate pathway flux | Overexpression of shikimate dehydrogenase YdiB and shikimate kinase AroK | Further increased cinnamyl acetate titer to 627 mg/L | sci-hub.se |

Analytical Chemistry and Characterization Techniques for Cinnamyl Propionate

Spectroscopic Methodologies for Structural Elucidation and Quantitative Analysis

Advanced spectroscopic methods are indispensable for the detailed characterization of cinnamyl propionate (B1217596). These techniques provide insights into the molecular structure and are crucial for developing quantitative assays.

Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) spectroscopy stands out as a powerful tool for both the structural confirmation and quantitative analysis of cinnamyl propionate. Its ability to provide information on the number of protons and their chemical environment makes it highly suitable for these purposes.

The ¹H NMR spectrum of this compound exhibits characteristic signals that are directly attributable to its unique molecular structure. The interpretation of these signals, including their chemical shift (δ), multiplicity, and integration values, allows for unambiguous identification.

A typical ¹H NMR spectrum of this compound shows several key resonances. The protons of the cinnamyl group are readily identifiable. Specifically, all three cinnamyl esters (acetate, propionate, and butyrate) display a multiplet for five aromatic protons around 7.22 ppm, a doublet for one vinylic proton between 6.53-6.54 ppm, a doublet of triplets for another vinylic proton at 6.21-6.23 ppm, and a doublet for the two allylic protons at 4.64-4.67 ppm. sciepub.com

The propionate moiety gives rise to distinct signals that differentiate it from other cinnamyl esters. The methyl (CH₃) protons of the propionate group appear as a triplet at approximately 1.07 ppm. sciepub.com This upfield shift, when compared to cinnamyl acetate's methyl peak at 1.95 ppm, is due to the additional carbon atom shielding the methyl protons from the electron-withdrawing effects of the ester's oxygen atoms. sciepub.com The methylene (B1212753) (CH₂) protons adjacent to the carbonyl group are observed as a quartet around 2.25 ppm. sciepub.com

Interactive Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Group | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | ~7.22 | Multiplet | 5H |

| Vinylic Proton | 6.53-6.54 | Doublet | 1H |

| Vinylic Proton | 6.21-6.23 | Doublet of Triplets | 1H |

| Allylic Protons | 4.64-4.67 | Doublet | 2H |

| Methylene Protons (Propionate) | ~2.25 | Quartet | 2H |

| Methyl Protons (Propionate) | ~1.07 | Triplet | 3H |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Due to the high structural similarity among short-chain cinnamyl esters, their differentiation and quantification in mixtures can be challenging. sciepub.com However, qNMR provides a robust solution. The unique chemical shifts of the methyl protons for cinnamyl acetate (B1210297) (1.95 ppm), this compound (1.07 ppm), and cinnamyl butyrate (B1204436) (0.88 ppm) allow for their individual identification and quantification within a mixture. sciepub.com

By comparing the integration values of these distinct methyl proton resonances, the relative concentrations of each ester in a binary or multi-component mixture can be accurately determined. sciepub.com Research has demonstrated a strong linear correlation (r² > 0.99) between the weight percentages determined by gravimetric methods and those ascertained by ¹H NMR. sciepub.com This high level of correlation validates the use of ¹H NMR as a reliable quantitative tool for the compositional analysis of cinnamyl ester mixtures. sciepub.comsciepub.com

Chemical Shift Analysis and Signal Interpretation for this compound

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is another fundamental technique employed in the analysis of this compound. It provides valuable information about the functional groups present in the molecule through the absorption of infrared radiation at specific vibrational frequencies.

The FTIR spectrum of this compound is characterized by several distinct absorption bands. A very strong carbonyl (C=O) stretching peak is observed around 1733 cm⁻¹, which is characteristic of the ester functional group. sciepub.com Additionally, multiple C-O stretching peaks are present between 1220 and 1100 cm⁻¹, further confirming the ester group. sciepub.com Aliphatic C-H stretching and bending vibrations from the methylene and methyl groups of the propionate moiety are also visible. sciepub.com

While many of these peaks are common to other cinnamyl esters, this compound exhibits unique absorption bands in the fingerprint region of the spectrum, which is typically below 1500 cm⁻¹. sciepub.com Specifically, this compound has unique aliphatic stretching C-H peaks at 1081 cm⁻¹ and 1347 cm⁻¹. sciepub.comsciepub.com These unique peaks serve as a spectral signature for the compound.

Interactive Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) Stretch | ~1733 | Very Strong |

| C-O Stretch | 1220-1100 | Multiple Bands |

| Aliphatic C-H Stretch (Unique) | 1081 | - |

| Aliphatic C-H Bend (Unique) | 1347 | - |

Note: Wavenumbers are approximate and can vary slightly based on the sample preparation and instrument.

The unique peaks in the fingerprint region of the FTIR spectrum are instrumental in both the identification and quantification of this compound when it is present in mixtures with other structurally similar esters like cinnamyl acetate and cinnamyl butyrate. sciepub.com For instance, cinnamyl acetate has a unique peak at 1023 cm⁻¹, while cinnamyl butyrate shows unique peaks at 1098 cm⁻¹ and 1253 cm⁻¹. sciepub.com

By monitoring the absorbance of the unique peaks for each ester, their relative concentrations in a mixture can be determined. sciepub.com Studies have shown a strong linear relationship (r² > 0.98) between the weight percentages determined gravimetrically and those calculated from FTIR spectral data. sciepub.comsciepub.com This confirms that FTIR spectroscopy is a viable and effective method for the quantitative analysis of this compound in complex mixtures, such as those found in essential oils and fragrance formulations. sciepub.comperfumerflavorist.comperfumerflavorist.com

Unique Vibrational Modes and Fingerprint Region Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Derivative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. semanticscholar.org For this compound, LC-MS is particularly valuable for assessing purity and identifying related derivatives or impurities that may be present from synthesis or degradation. While specific methods for this compound itself are not extensively detailed in the literature, methodologies applied to structurally similar cinnamic acid derivatives provide a clear framework for its analysis. nih.govmdpi.comresearchgate.net

High-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) systems are employed for the separation stage. nih.govnih.gov These systems utilize a stationary phase, typically a packed column like a C18, and a mobile phase to separate components based on their physicochemical properties. nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for highly sensitive and selective detection. mdpi.com Techniques like tandem mass spectrometry (MS/MS), often using a triple quadrupole (QqQ) analyzer, can be used for definitive structural confirmation and quantification of target analytes and their derivatives. nih.gov

Research on complex natural extracts, such as propolis and cinnamon, demonstrates the utility of LC-MS in identifying a wide range of cinnamyl esters and related phenolic compounds. researchgate.netresearchgate.net These studies often employ gradient elution with a binary mobile phase, such as water with a small percentage of formic acid and acetonitrile (B52724) with formic acid, to achieve effective separation of compounds with varying polarities. nih.govnih.gov

Table 1: Typical LC-MS Parameters for the Analysis of Cinnamic Acid Derivatives This table presents a summary of typical conditions used in the analysis of compounds structurally related to this compound, derived from various studies.

| Parameter | Description | Source |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) | mdpi.comnih.gov |

| Column | Hypersil GOLD aQ (200 × 2.1 mm, 1.9 µm) or similar reversed-phase column | nih.gov |

| Mobile Phase A | 0.1% or 0.2% Formic Acid or Acetic Acid in Water | nih.govnih.gov |

| Mobile Phase B | 0.1% Formic Acid or Acetic Acid in Acetonitrile (ACN) | nih.govnih.gov |

| Flow Rate | 0.25 - 0.3 mL/min | nih.govnih.gov |

| Column Temperature | 40 - 50 °C | nih.govnih.gov |

| Detector | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer | mdpi.comnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), often in both positive and negative modes | mdpi.com |

Chromatographic Separations for Purity Assessment and Process Monitoring

Chromatographic techniques are indispensable for the quality control of this compound, enabling both the assessment of final product purity and the real-time monitoring of the synthesis process. sinofoodsupply.comijpsonline.com Gas chromatography is particularly well-suited for this purpose due to the compound's volatility and thermal stability. postnova.com

Gas Chromatography (GC) is a primary analytical method for monitoring the esterification reaction between cinnamyl alcohol and propionic acid to produce this compound. sinofoodsupply.comrsc.org The technique allows for the separation and quantification of reactants, products, and any by-products, thereby enabling the calculation of reaction conversion and yield. rsc.org

In a typical GC analysis, a small sample of the reaction mixture is injected into the instrument, where it is vaporized. postnova.com An inert carrier gas transports the vaporized components through a capillary column. postnova.com The separation occurs based on the compounds' boiling points and their interactions with the column's stationary phase. postnova.com As each component elutes from the column, it is detected, most commonly by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of the compound present. ijpsonline.comrsc.org

Studies on the enzymatic synthesis of this compound have utilized GC-FID to optimize reaction parameters. rsc.org For instance, analysis on an Agilent 7890A gas chromatograph equipped with a CHIRALDEX® B-DM capillary column has been reported for separating the esterification products. rsc.orgresearchgate.net Such analyses are crucial for determining the conversion of cinnamyl alcohol and quantifying the formation of this compound, with one study noting a 44% conversion under optimized conditions. rsc.org Suppliers of this compound also rely on GC results as a key component of their certificates of analysis to guarantee purity. sinofoodsupply.com

Table 2: Example of Gas Chromatography (GC) Conditions for this compound Analysis This table outlines specific operational parameters for the GC analysis of esterification products during this compound synthesis.

| Parameter | Value / Description | Source |

| Instrument | Agilent 7890A Gas Chromatograph | rsc.org |

| Detector | Flame Ionization Detector (FID) | rsc.org |

| Column | Astec CHIRALDEX® B-DM capillary column (30 m × 0.25 mm, 0.12 μm film) | rsc.org |

| Injection Volume | 2 µL | rsc.org |

| Injection Temperature | 250 °C | rsc.org |

| Split Ratio | 50:1 | rsc.org |

| Temperature Program | Specific temperature ramps are used depending on the exact mixture of esters being analyzed. rsc.org For related compounds, a program could be: hold at 60°C, ramp to 150°C, then ramp to 280°C. frontiersin.orgnih.gov | rsc.orgfrontiersin.orgnih.gov |

| Quantification | Determined using the relative response factor method by analyzing mixtures of pure alcohols and corresponding esters of known concentrations. | rsc.org |

Thermal Analysis Techniques for Stability Profiling

Thermal analysis encompasses a group of techniques that measure the physical or chemical properties of a substance as a function of temperature or time while the sample is subjected to a controlled temperature program. mt.com For this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining its thermal stability, decomposition profile, and shelf life. mt.comresearchgate.net

Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as it is heated. isterre.fr This is used to investigate processes like decomposition and evaporation. mt.com Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample relative to a reference as a function of temperature, identifying thermal events like melting and decomposition. ugent.be

Studies on the thermal behavior of structurally similar cinnamyl diesters in an inert atmosphere provide insight into the stability of this compound. researchgate.net These analyses show that cinnamyl esters are generally thermally stable up to temperatures exceeding 200°C. researchgate.net The primary decomposition is often a single-stage process, with maximum decomposition temperatures (Tmax) observed between 294.5°C and 313.8°C. researchgate.net By coupling TGA with techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS), the gaseous products evolved during decomposition can be identified, providing a deeper understanding of the degradation mechanism. researchgate.net

Table 3: Thermal Analysis Data for Cinnamyl Esters This table summarizes findings from the thermal analysis of cinnamyl diesters, which indicates the expected thermal stability range for this compound.

| Analytical Technique | Observation | Temperature Range | Source |

| Thermogravimetric Analysis (TGA) | Onset of thermal decomposition | > 200 °C | researchgate.net |

| TGA | Main decomposition step (significant mass loss) | 200 °C to ~460-525 °C | researchgate.net |

| Derivative Thermogravimetry (DTG) | Peak temperature of maximum decomposition rate (Tmax) | 294.5 – 313.8 °C | researchgate.net |

| Coupled TGA-MS/FTIR | Indicated products of decomposition | Cleavage of the ester bond, release of CO₂, H₂O, and various organic compounds. | researchgate.net |

Structure Activity Relationship Sar Studies of Cinnamyl Propionate and Its Analogs

Elucidation of Structural Features Influencing Biological Potency

The cinnamoyl nucleus, comprising the phenyl ring and the conjugated olefin, is a key pharmacophore. mdpi.com This system's planarity and electron distribution are critical for binding to biological targets. The ester group, in this case, propionate (B1217596), significantly influences the molecule's physicochemical properties, such as lipophilicity (fat solubility), which in turn affects its ability to cross biological membranes and reach its site of action. mdpi.commdpi.com

Studies on various cinnamyl derivatives have demonstrated that the core structure is responsible for a wide range of biological effects, including antimicrobial and antioxidant properties. ontosight.aiontosight.ai For instance, the conversion of cinnamic acid to its esters, such as methyl cinnamate (B1238496), can introduce or enhance antimicrobial activity, suggesting that the esterification of the carboxylic acid function is a vital modification for certain biological endpoints. mdpi.com The lipophilicity conferred by the ester group often leads to greater penetration of biological membranes, which can potentiate the pharmacological response. mdpi.com Therefore, the fundamental architecture of cinnamyl propionate provides a versatile template where each structural element plays a distinct and crucial role in defining its biological potency.

Impact of Ester Linker and Aromatic Ring Modifications on Activity Profiles

Systematic modifications to the ester linker and the aromatic ring of this compound have profound effects on its biological activity, providing clear insights into the SAR of this class of compounds.

Ester Linker Modification

The nature and length of the alkyl chain in the ester moiety are critical determinants of biological activity. researchgate.netthieme-connect.com This is often linked to changes in lipophilicity, which governs how the molecule interacts with and partitions into lipid-rich environments like cell membranes. acs.orgnih.gov

In a comparative study of cinnamyl esters, altering the ester group from propionate to other alkyl or aryl groups resulted in varied biological responses. Research on the antifungal activity of cinnamic acid esters showed that increasing the alkyl chain length in the alcohol moiety can significantly influence potency. plos.org For example, studies on a series of cinnamates revealed that the butyl ester was more potent than the methyl and ethyl esters in antifungal assays, which may be attributed to an optimal balance of lipophilicity for membrane penetration. mdpi.com However, this trend is not always linear; a non-linear relationship is sometimes observed where medium-chain esters (e.g., C8-C14) show the highest activity, which then decreases with longer chains. acs.org This suggests that while a certain degree of lipophilicity is beneficial, excessive lipophilicity can be detrimental, possibly due to poor solubility in aqueous biological fluids or steric hindrance at the target site. thieme-connect.com

| Compound | Ester Group | Relative Biological Effect |

| Methyl Cinnamate | Methyl | Bioactive against Candida strains. mdpi.com |

| Ethyl Cinnamate | Ethyl | Potentiated pharmacological response compared to methyl ester. mdpi.com |

| Propyl Cinnamate | Propyl | Bioactive against all tested fungal strains. mdpi.com |

| Butyl Cinnamate | Butyl | Showed potent antifungal activity. mdpi.com |

| Benzyl Cinnamate | Benzyl | Exhibited reduced biological activity compared to smaller alkyl esters. mdpi.com |

This table is based on findings from studies on various cinnamates and illustrates general trends in how the ester group influences antimicrobial activity.

Aromatic Ring Modification

Substitution on the phenyl ring is another powerful strategy to modulate the activity profile of cinnamyl derivatives. The position, number, and electronic nature (electron-donating or electron-withdrawing) of substituents can alter the molecule's interaction with target receptors or enzymes. mdpi.complos.org

For example, the introduction of hydroxyl (-OH) groups can significantly impact antioxidant activity, with the number and position of these groups affecting the compound's ability to scavenge free radicals. mdpi.com Dihydroxycinnamic acids generally show stronger antioxidant potential than monohydroxy derivatives. mdpi.com Similarly, in studies of antifungal activity, introducing substituents to the benzene (B151609) ring, such as halogens or methoxy (B1213986) groups, often leads to an increase in activity. plos.orgnih.gov However, the effect can be complex, as there is often an interplay between the substituents on the phenyl ring and the nature of the ester group. plos.org For instance, the presence of an isopropyl group on the aromatic ring of a cinnamamide (B152044) analog was found to be important for its antibacterial activity. mdpi.com

| Base Compound | Ring Substituent | Observed Effect on Activity |

| Cinnamic Acid | 4-Hydroxy (p-Coumaric Acid) | Base for potent prenylated antifungal derivatives. nih.gov |

| Cinnamic Acid | 3,4-Dihydroxy (Caffeic Acid) | Generally strong antioxidant activity. mdpi.com |

| Cinnamic Acid | 4-Hydroxy-3-Methoxy (Ferulic Acid) | Generally strong antioxidant activity. mdpi.com |

| Cinnamamide | 4-Isopropyl | Important for antibacterial activity in the studied series. mdpi.com |

| Cinnamate Esters | 3-Nitro-4-Hydroxy | Displayed stronger antiprotozoal potency than corresponding catechol (3,4-dihydroxy) derivatives. nih.gov |

This table summarizes findings on how different substituents on the aromatic ring of cinnamic acid derivatives can influence their biological activities.

These findings underscore that both the ester linker and the aromatic ring are key handles for fine-tuning the biological properties of this compound analogs, enabling the rational design of compounds with specific activity profiles. beilstein-journals.org

Stereochemical Influences on Pharmacological Responses

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the pharmacological responses of this compound and its analogs. ontosight.airsc.org The key stereochemical features in this class of compounds are the geometric isomerism (E/Z or trans/cis) of the carbon-carbon double bond in the propenyl side chain and the potential for chirality if asymmetric carbons are introduced.

The geometric configuration of the double bond is particularly significant. The (E)-isomer (trans) of cinnamic acid and its derivatives is generally the more stable and common form found in nature. ontosight.aiatamanchemicals.com This stereochemistry can critically affect how the molecule fits into the binding site of a receptor or enzyme. ontosight.ai The rigid and linear shape of the (E)-isomer often allows for more favorable interactions with biological targets compared to the bent structure of the (Z)-isomer (cis). ontosight.aiontosight.ai While most research has focused on the more prevalent (E)-isomers, the distinct spatial arrangement of the (Z)-isomer means it could interact with biological molecules in unique ways, potentially leading to different biological profiles. ontosight.airesearchgate.net

Furthermore, the introduction of chiral centers, for example by substitution at the alpha or beta carbons of the propenyl chain, creates enantiomers and diastereomers. These stereoisomers can exhibit markedly different biological activities. This phenomenon, known as stereoselectivity, arises because biological targets like enzymes and receptors are themselves chiral and will interact differently with each stereoisomer. For instance, in a study on related propionate derivatives, small steric hindrance adjacent to the ester group was found to be advantageous for high acaricidal activity, highlighting the importance of 3D-spatial arrangement. researchgate.net Similarly, research on other chiral compounds has shown that stereochemistry can be the primary driver for potency, affecting not only target binding but also metabolic pathways and cellular uptake. ontosight.ai The synthesis of specific, enantiomerically pure cyclobutane (B1203170) derivatives through the photodimerization of cinnamic acid derivatives further illustrates the power of controlling stereochemistry to create distinct molecular architectures. rsc.org

In essence, the specific three-dimensional shape of a this compound analog is a critical factor that can govern its biological function, and a comprehensive SAR study must therefore consider the influence of stereoisomerism.

Computational Chemistry and Molecular Modeling for SAR Prediction

In modern drug discovery and toxicology, computational chemistry and molecular modeling have become indispensable tools for predicting the structure-activity relationships of compounds like this compound and its analogs. These in silico methods allow researchers to model and predict the biological activity of molecules before they are synthesized, saving time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational technique used in this field. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. conicet.gov.ar By calculating various molecular descriptors (representing physicochemical properties like lipophilicity, electronic properties, and molecular shape) for a set of cinnamyl derivatives with known activities, a predictive model can be built. mdpi.commdpi.com Such models have been successfully developed for cinnamaldehyde (B126680) and cinnamate derivatives to predict antifungal and toxicological activities. conicet.gov.armdpi.com These models can then be used to predict the activity of new, unsynthesized analogs and to identify which structural features are most important for the desired biological effect. nih.govjksus.org

Molecular docking is another powerful computational method. It simulates the interaction between a small molecule (a ligand, such as a this compound analog) and the binding site of a target macromolecule (like an enzyme or receptor). nih.gov Docking studies can predict the preferred orientation of the ligand within the binding site and estimate the strength of the interaction (binding affinity). nih.govresearchgate.net This information provides a detailed, 3D view of how structural modifications might enhance or diminish binding. For example, docking simulations have been used to position cinnamic acid derivatives into the active sites of enzymes to understand their binding modes and guide the synthesis of more potent inhibitors. nih.govresearchgate.net Such studies have shown that the presence and position of substituents on the phenyl ring, as well as the nature of the ester group, can have a positive effect on binding to specific targets. nih.gov

Together, QSAR and molecular docking provide a rational framework for designing novel this compound analogs. nih.gov They help elucidate the complex interplay of steric, electronic, and hydrophobic factors that govern biological activity, guiding the synthesis of new compounds with potentially improved potency and selectivity. nih.govbiorxiv.org

Metabolism and Biotransformation of Cinnamyl Propionate in Biological Systems

Hydrolytic Pathways and Enzyme Kinetics

The initial and most significant metabolic step for cinnamyl propionate (B1217596) is its cleavage into cinnamyl alcohol and propionic acid. femaflavor.orginchem.org This hydrolysis is catalyzed by non-specific esterase enzymes, particularly carboxylesterases, which are abundant in the body. femaflavor.org

The breakdown of cinnamyl propionate begins in the gastrointestinal tract. Studies using artificial gastrointestinal fluids show that its hydrolysis is influenced by the local environment. In acidic conditions simulating gastric fluid (pH 1.2), this compound shows resistance to hydrolysis. soton.ac.uk However, in conditions mimicking the pancreas, hydrolysis does occur. soton.ac.uk A study investigating the hydrolysis of various esters in artificial pancreatic fluid demonstrated the breakdown of cinnamyl esters. soton.ac.uk

The following table presents data on the hydrolysis of this compound in different in vitro conditions, illustrating its relative stability in acidic environments compared to its breakdown in simulated intestinal fluids. soton.ac.uk

Interactive Data Table: In Vitro Hydrolysis of this compound

| Incubation Medium | pH | Incubation Time (minutes) | Substrate Disappearance (%) | Identified Metabolites |

|---|---|---|---|---|

| Artificial Gastric Fluid | 1.2 | 180 | Not specified, but described as resistant | No metabolites |

Data sourced from a study on the hydrolysis of flavouring esters. soton.ac.uk

The enzymatic hydrolysis of the ester bond in this compound yields its two parent components: cinnamyl alcohol and propionic acid. ontosight.aifemaflavor.org This is a common metabolic fate for ester compounds used as flavoring agents. soton.ac.uk Once liberated, both cinnamyl alcohol and propionic acid enter their own distinct metabolic pathways. Propionic acid, a short-chain fatty acid, can be utilized by gut microbiota and is readily metabolized by the host. uark.edunih.gov

In Vitro Hydrolysis Rates in Hepatic and Gastrointestinal Homogenates

Subsequent Metabolic Fates of Cinnamyl Alcohol and Cinnamic Acid

Following hydrolysis, cinnamyl alcohol is further metabolized, primarily through oxidation. femaflavor.orgnih.govresearchgate.net

The primary metabolic route for cinnamyl alcohol is a two-step oxidation process. femaflavor.orgmnms-platform.com First, it is oxidized to cinnamaldehyde (B126680). nih.govresearchgate.netacs.org Cinnamaldehyde is then further oxidized to cinnamic acid. femaflavor.orgnih.govresearchgate.netacs.org Cinnamic acid is considered a key metabolite and is subsequently converted to other compounds, such as benzoic acid, and ultimately excreted as hippuric acid. femaflavor.orgwikipedia.orgnih.gov In addition to oxidation, cinnamyl alcohol can also be directly conjugated with glucuronic acid, a process that increases its water solubility and facilitates excretion. inchem.orgsoton.ac.uk

Specific enzymes are responsible for the oxidation cascade of cinnamyl alcohol. The conversion of cinnamyl alcohol to cinnamaldehyde is catalyzed by alcohol dehydrogenase (ADH) enzymes. femaflavor.orgnih.govresearchgate.netmnms-platform.comcapes.gov.br This metabolic activation step is crucial as cinnamaldehyde is a more reactive compound than its alcohol precursor. nih.govacs.org

The subsequent oxidation of cinnamaldehyde to the less reactive cinnamic acid is mediated by aldehyde dehydrogenase (ALDH) enzymes. femaflavor.orgnih.govmnms-platform.comfrontiersin.org This step can be viewed as a detoxification pathway, converting the reactive aldehyde into a carboxylic acid that can be further processed for excretion. nih.gov Certain derivatives of cinnamic acid have been shown to be inhibitors of mitochondrial aldehyde dehydrogenase. nih.gov

Oxidation and Conjugation Reactions (e.g., Glucuronidation)

Biosynthetic Origins and Enzymatic Precursors of Cinnamyl Moiety

The cinnamyl group is a naturally occurring structure in many plants. wikipedia.org Its biosynthesis is a key part of the phenylpropanoid pathway, which generates a wide variety of natural products. wikipedia.orgoup.com

The biosynthetic journey to the cinnamyl moiety begins with the amino acid L-phenylalanine. wikipedia.orgacs.orgnih.gov The first committed step is the deamination of L-phenylalanine to form cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgacs.orgnih.gov

Cinnamic acid serves as a central intermediate. wikipedia.org To form cinnamyl alcohol, cinnamic acid must undergo a two-step reduction. This process involves the enzymes cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD), which catalyze the reduction of cinnamic acid derivatives to cinnamaldehyde and then to cinnamyl alcohol. oup.comnih.govfrontiersin.orgresearchgate.net Cinnamyl alcohol dehydrogenase (CAD) is a key enzyme in this final reduction step, converting cinnamaldehydes to their corresponding alcohols, which are precursors to lignin (B12514952) and other compounds. oup.comfrontiersin.orgmdpi.comoup.com

Phenylpropanoid Pathway and Shikimate Pathway Intermediates

The biosynthesis of the cinnamyl moiety of this compound is rooted in the shikimate and phenylpropanoid pathways, which are central to the synthesis of a vast array of natural products in plants. jocpr.compatsnap.combeilstein-journals.org The shikimate pathway is the metabolic route responsible for the production of aromatic amino acids, including phenylalanine. nih.govmdpi.com

Phenylalanine serves as the precursor for the phenylpropanoid pathway. mdpi.com The first committed step in this pathway is the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. patsnap.comresearchgate.net Cinnamic acid is a critical intermediate that can undergo various enzymatic modifications, including hydroxylation, to produce a variety of phenolic compounds. jocpr.compatsnap.compnas.org Through a series of enzymatic reactions involving cinnamate (B1238496) 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL), cinnamic acid is converted into cinnamoyl-CoA, a key precursor for lignin and other phenylpropanoids. patsnap.comresearchgate.net This eventually leads to the formation of cinnamaldehyde, the direct precursor to cinnamyl alcohol.

In biological systems, esters like this compound are typically hydrolyzed by carboxylesterases or other esterases into their constituent alcohol and carboxylic acid. femaflavor.org Therefore, upon entering a biological system, this compound is expected to break down into cinnamyl alcohol and propionic acid. The released cinnamyl alcohol can then be metabolized through pathways that are common for phenylpropanoids.

| Pathway | Key Precursor/Intermediate | Role |

|---|---|---|

| Shikimate Pathway | Shikimic Acid | Precursor to aromatic amino acids. jocpr.com |

| Shikimate Pathway | Chorismate | Branch point for aromatic amino acid synthesis. nih.gov |

| Phenylpropanoid Pathway | Phenylalanine | Starting amino acid for the pathway. mdpi.com |

| Phenylpropanoid Pathway | Cinnamic Acid | Formed from phenylalanine, a central intermediate. patsnap.com |

| Phenylpropanoid Pathway | Cinnamaldehyde | Direct precursor to cinnamyl alcohol. researchgate.net |

Cinnamyl Alcohol Dehydrogenase (CAD) Activity in Cinnamyl Alcohol Synthesis

The final step in the synthesis of cinnamyl alcohol from cinnamaldehyde is catalyzed by the enzyme Cinnamyl Alcohol Dehydrogenase (CAD). researchgate.netwikipedia.org CAD is an oxidoreductase that facilitates the reduction of cinnamaldehydes to their corresponding cinnamyl alcohols. researchgate.netnih.gov This reaction is a crucial part of monolignol biosynthesis, which provides the monomeric precursors for lignin, a complex polymer essential for the structural integrity of plant cell walls. researchgate.netoup.com

CAD enzymes are encoded by a family of genes and have been identified in numerous plant species. nih.govmdpi.com For instance, in Arabidopsis thaliana, nine CAD-like proteins have been identified. nih.gov The activity of CAD is not only vital for plant development but also plays a role in plant defense mechanisms against pathogens. nih.govmdpi.com The enzyme utilizes NADP+ as a cofactor in the reversible reaction converting cinnamyl alcohol to cinnamaldehyde. wikipedia.org The synthesis of cinnamyl alcohol, the alcohol portion of this compound, is therefore directly dependent on the enzymatic activity of CAD.

| Enzyme | Substrate | Product | Cofactor | Biological Pathway |

|---|---|---|---|---|

| Cinnamyl Alcohol Dehydrogenase (CAD) | Cinnamaldehyde | Cinnamyl Alcohol | NADP+ | Phenylpropanoid Biosynthesis wikipedia.org |

Pharmacokinetic Considerations for Cinnamyl Derivatives

The pharmacokinetic profile of cinnamyl derivatives, including this compound, dictates their systemic exposure and biological effects. This involves their absorption from the site of administration, distribution throughout the body, and eventual excretion.

Absorption, Distribution, and Excretion Dynamics

Studies on cinnamyl derivatives such as cinnamyl alcohol, cinnamaldehyde, and cinnamic acid indicate that they are generally absorbed rapidly following oral administration. researchgate.netinchem.org Upon absorption, they are distributed throughout the body, metabolized, and then primarily excreted in the urine as polar metabolites within 24 hours. femaflavor.orginchem.org

For esters like this compound, hydrolysis is a key initial step. These esters are broken down by carboxylesterases into cinnamyl alcohol and propionic acid either before, during, or after absorption. femaflavor.org Once hydrolyzed, the resulting cinnamyl alcohol is readily absorbed and enters systemic circulation. The metabolic fate of cinnamyl alcohol involves oxidation to cinnamaldehyde, which is then further oxidized to cinnamic acid. researchgate.net Cinnamic acid and its metabolites are then typically conjugated, for instance with glucuronic acid, to form more water-soluble compounds that can be easily excreted by the kidneys. inchem.org

The rapid metabolism and excretion of these compounds suggest a low potential for accumulation in the body. fao.org

| Pharmacokinetic Process | Description for Cinnamyl Derivatives | Key Findings |

|---|---|---|

| Absorption | Rapidly absorbed from the gastrointestinal tract. inchem.org | Ester hydrolysis is a critical first step for compounds like this compound. femaflavor.org |

| Distribution | Distributed throughout the body. researchgate.net | Metabolites are found in various tissues. |

| Metabolism | Extensive metabolism, primarily in the liver. researchgate.net Key reactions include hydrolysis, oxidation, and conjugation. femaflavor.orginchem.org | Cinnamyl alcohol is oxidized to cinnamaldehyde and then to cinnamic acid. researchgate.net |

| Excretion | Primarily excreted as polar metabolites in the urine. inchem.org | Excretion is generally complete within 24 hours. femaflavor.org |

Physiologically Based Kinetic (PBK) Modeling for Systemic Exposure Prediction

Physiologically Based Kinetic (PBK) modeling is a computational tool used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. wur.nl These models integrate in vitro and in silico data to predict substance concentrations in various tissues, thereby estimating systemic exposure without the need for extensive in vivo testing. wur.nluu.nl

For cinnamyl derivatives, PBK models can be developed to predict the systemic exposure to compounds like this compound and its metabolites. A PBK model for cinnamaldehyde, a close structural analog and metabolite, has been developed for both rats and humans to understand its toxicokinetics following oral and inhalation exposure. uu.nl Such models can be adapted for other cinnamyl derivatives by incorporating specific parameters like partition coefficients, metabolic rates, and plasma protein binding.

PBK models are crucial for route-to-route extrapolation, for example, from oral to dermal exposure, and for in vitro to in vivo extrapolation (IVIVE). researchgate.netaltex.org By predicting tissue-specific concentrations, these models can help in assessing the potential biological effects of this compound at target sites. The development of robust PBK models for cinnamyl derivatives is a key step towards a more predictive and less animal-intensive approach to chemical risk assessment. wur.nlunilever.com

Environmental Fate and Ecotoxicological Research of Cinnamyl Propionate

Biodegradation Pathways and Environmental Persistence

The environmental persistence of cinnamyl propionate (B1217596) is largely influenced by its biodegradability. The compound is expected to be readily biodegradable. industrialchemicals.gov.au This is a key factor in preventing long-term accumulation in the environment. While some safety data sheets indicate that no specific data is available on the degradability of the substance, the general consensus from predictive models and related compounds suggests a low potential for persistence. vigon.comthermofisher.com

Readily Biodegradable Classification in Aerobic Conditions

Under aerobic conditions, cinnamyl propionate is classified as readily biodegradable. industrialchemicals.gov.au This classification is based on its chemical structure and the expected rapid hydrolysis of the ester bond, a process that has been observed for similar compounds. soton.ac.uk The breakdown of this compound would yield cinnamyl alcohol and propionic acid, both of which are further metabolized by microorganisms. ontosight.ai The rapid degradation in the presence of oxygen is a critical aspect of its environmental profile, suggesting that it is unlikely to persist in environments where aerobic microorganisms are active.

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation refers to the accumulation of substances in an organism from the surrounding environment. For this compound, the potential for bioaccumulation in aquatic life has been assessed through the determination of its Bioconcentration Factor (BCF).

Bioconcentration Factor (BCF) Derivations and Non-Bioaccumulative Assessment

The Bioconcentration Factor (BCF) is a key metric used to assess the bioaccumulation potential of a chemical. A BCF value below 2000 indicates that a substance is not considered bioaccumulative. europa.eu Predictive models, such as the BCFBAF Program in EPI Suite, have been used to estimate the BCF of this compound. europa.eueuropa.eu

Table 1: Predicted Bioconcentration Factor (BCF) for this compound

| Prediction Model/Source | Estimated BCF Value | pH | Temperature (°C) | Conclusion |

| BCFBAF Program (v3.00), EPI Suite 2017 | 74.17 L/kg wet-wt | Not specified | 25 | Non-bioaccumulative europa.eueuropa.eu |

| ACD/I-Lab predictive module, 2017 | 146 (dimensionless) | 1-14 | Not specified | Non-bioaccumulative europa.eu |

| SciFinder database (ACS), 2017 | 146 (dimensionless) | 1-10 | 25 | Non-bioaccumulative europa.eu |

| Chemspider- ACD/PhysChem Suite, 2017 | 128.59 (dimensionless) | 5.5 and 7.4 | Not specified | Non-bioaccumulative europa.eu |

| CompTox Chemistry Dashboard (OPERA V1.5) | 8.60 (dimensionless) | Not specified | Not specified | Non-bioaccumulative europa.eu |

Ecotoxicity to Aquatic and Terrestrial Species

While this compound is not classified as environmentally hazardous, large or frequent spills could potentially harm the environment. vigon.com Ecotoxicity studies are crucial for understanding the potential risks to various species.

Acute and Chronic Toxicity Studies in Fish Models

Data on the specific acute and chronic toxicity of this compound in fish models is limited in publicly available literature. vigon.com However, read-across approaches, which use data from similar chemicals to predict the toxicity of a substance, can provide some insights. For instance, a study on a related compound, (3E)-4-phenylbut-3-en-2-one, in Cyprinus carpio (carp) showed low toxicity. europa.eu Given that cinnamaldehyde (B126680), a related compound, demonstrates a reactive toxic mechanism, it is plausible that this compound may exhibit some level of aquatic toxicity. industrialchemicals.gov.au However, without direct studies, the specific toxicity to fish remains an area for further investigation.

Waste Management and Environmental Discharge Considerations

Proper waste management and control of environmental discharge are essential to minimize any potential environmental impact of this compound. It is advised to prevent the discharge of this compound into drains, surface waters, or groundwaters. breezeipl.com

For disposal, it is recommended to contact a licensed professional waste disposal service and adhere to all federal, state, and local environmental regulations. breezeipl.com Unused products and contaminated packaging should be disposed of in the same manner. breezeipl.com In case of a spill, the material should be contained with an inert, non-combustible absorbent material and placed in covered containers. vigon.combreezeipl.com Industrial facilities that handle this compound are often advised to maintain a zero liquid discharge system, where industrial wastewater is treated and not released into the environment. environmentclearance.nic.in

Emerging Research Directions and Future Perspectives for Cinnamyl Propionate

Novel Applications in Functional Materials and Polymer Science

The unique chemical structure of cinnamyl propionate (B1217596), containing a cinnamyl group, opens up intriguing possibilities in the realm of functional materials and polymer science. The cinnamoyl moiety, closely related to the cinnamyl group, is known for its photo-responsive properties, particularly its ability to undergo [2+2] cycloaddition upon exposure to UV light. researchgate.netnii.ac.jp This characteristic is a focal point for creating photo-crosslinkable polymers.

Future research is anticipated to explore the incorporation of cinnamyl propionate or its derivatives as pendant groups or end-chain functionalities in various polymer backbones. researchgate.net Such modifications could yield materials with tunable properties, where the degree of crosslinking can be precisely controlled by light. researchgate.net This could lead to the development of advanced photoresists, curable inks, and dynamically deformable films. researchgate.net

Furthermore, the derivation of the cinnamic moiety from naturally occurring phenylpropanoids positions it as a valuable component for bio-based polymers. nii.ac.jp Research into the radical copolymerization of cinnamic derivatives with commodity monomers like acrylates and styrene (B11656) has shown that even low incorporation rates can significantly increase the glass transition temperature of the resulting copolymers due to their rigid structure. nii.ac.jp This suggests a potential role for this compound in creating more sustainable plastics with enhanced thermal properties, moving away from petrochemical-based materials. researchgate.netmdpi.com

Table 1: Potential Applications of Cinnamyl-Functionalized Polymers

| Application Area | Functionality | Potential Benefit |

|---|---|---|

| Photolithography | Photo-crosslinking | Creation of high-resolution patterns for microelectronics. |

| Smart Coatings | Reversible Photo-bonding | Self-healing materials and responsive surfaces. researchgate.net |

| 3D Printing/AM | Photo-curable Resins | Sustainable inks and filaments for additive manufacturing. researchgate.netresearchgate.net |

| Bio-based Plastics | Stiffness Enhancement | Increased thermal stability and rigidity in biopolymers. nii.ac.jp |

| Adhesives | UV-Curing | On-demand bonding with controlled curing times. |

Advanced Drug Delivery Systems and Topical Formulations

The field of drug delivery is continually seeking novel excipients that can enhance the efficacy and stability of formulations. While direct research on this compound in drug delivery is nascent, its properties suggest several promising avenues for future investigation. Topical and transdermal drug delivery systems, which offer advantages like avoiding first-pass metabolism and maintaining steady plasma levels, are a key area of interest. science.gov

This compound's ester characteristics and its status as a fragrance ingredient could be leveraged in topical formulations. thegoodscentscompany.com Research could explore its potential as a penetration enhancer, a substance that reversibly decreases the barrier resistance of the stratum corneum to facilitate drug absorption into the skin. japer.in Its fragrant nature could also improve the sensory attributes of a product, enhancing patient compliance.

Future studies may involve formulating this compound within micro-emulsions, liposomes, or solid lipid nanoparticles to create sophisticated delivery vehicles. These systems could be designed for controlled or sustained release of active pharmaceutical ingredients (APIs). For instance, its inclusion in a transdermal spray-on system could modulate the evaporation of volatile solvents and influence the thermodynamic activity of the drug, potentially increasing its uptake by the skin. science.gov The development of such systems aims to improve the bioavailability of both hydrophilic and hydrophobic drugs. google.com

Integrated Bioprocess Design for High-Yield and Sustainable Production

The shift towards sustainable manufacturing is driving research into bio-based production routes for chemicals. An integrated bioprocess for this compound would combine microbial fermentation and enzymatic catalysis to create a high-yield, sustainable pathway. This approach is seen as a modern alternative to petro-based processes, offering greater simplicity for producing complex molecules in a single-pot reaction. researchgate.net

Future research will likely focus on a multi-step bioprocess:

Propionate Production: Engineering microbial hosts like Escherichia coli to produce propionate from renewable feedstocks like glycerol. researchgate.net Advanced metabolic engineering, including the activation of specific pathways like the Sleeping beauty mutase (Sbm) operon, can channel carbon flux towards propionyl-CoA, the precursor to propionate. researchgate.net Fed-batch cultivation under optimized conditions has already yielded high titers of propionate in engineered strains. researchgate.net

Cinnamyl Alcohol Production: Utilizing a multi-enzyme cascade to convert a precursor like cinnamaldehyde (B126680) into cinnamyl alcohol. d-nb.info This can be achieved using an alcohol dehydrogenase (ADH) with an integrated cofactor regeneration system, for example, involving a formate (B1220265) dehydrogenase (FDH). d-nb.info

Enzymatic Esterification: The final step involves the esterification of bio-produced cinnamyl alcohol with bio-produced propionic acid, catalyzed by a lipase (B570770) such as Novozym® 435 in a suitable solvent system. d-nb.info

Integrated bioprocess design (IBPD) strategies will be crucial to optimize the entire workflow, from strain engineering to fermentation and purification, ensuring economic viability and high product purity. nih.gov

Comprehensive Risk Assessment Methodologies for Novel Applications

As this compound is explored for novel applications in materials and topical products, a robust framework for risk assessment becomes imperative. Future perspectives emphasize a move towards comprehensive and systemic risk assessment methodologies that evaluate potential impacts on both human health and the environment throughout the product lifecycle. undrr.orgontario.ca

This involves several key steps:

Hazard Identification: Identifying the intrinsic properties of this compound and any new materials derived from it that could pose a risk. ontario.ca

Exposure Assessment: Quantifying the potential for human and ecological exposure in all novel applications, such as dermal contact from topical formulations or leaching from polymer matrices. ontario.ca

Dose-Response Assessment: Evaluating the relationship between the level of exposure and the incidence and severity of potential adverse effects. ontario.ca

Risk Characterization: Integrating the above data to determine the probability and magnitude of potential risks.

Multi-Omics Approaches in Elucidating Biological Interactions

To gain a deeper, molecular-level understanding of how this compound interacts with biological systems, future research will increasingly employ multi-omics approaches. escholarship.org These high-throughput techniques integrate data across multiple biological layers—genomics, transcriptomics, proteomics, and metabolomics—to create a comprehensive profile of cellular and organismal responses. researchgate.netnih.govmdpi.com

Potential applications of multi-omics in studying this compound include:

Dermatology and Topical Applications: If used in a topical product, transcriptomics and proteomics could reveal its effect on gene and protein expression in skin cells, identifying pathways related to inflammation, barrier function, or sensitization. Metabolomics could analyze changes in small molecules on the skin, while metagenomics could assess the impact on the skin's microbiome. escholarship.orgresearchgate.net

Toxicology and Safety Assessment: Multi-omics can provide a detailed picture of the molecular mechanisms underlying any potential toxicity, moving beyond traditional endpoints to understand how a substance perturbs biological networks. researchgate.net

Bioprocess Optimization: In the context of bio-production, omics can be used to understand the metabolic state of the microbial host, identifying bottlenecks in production pathways and guiding further strain engineering for higher yields. mdpi.com

By providing a holistic view of biological interactions, multi-omics research can build predictive models of how cells and systems will respond to this compound, accelerating its safe and effective development for new applications. researchgate.net

Sustainable Chemical Manufacturing and Circular Economy Principles for this compound Production

The future of chemical manufacturing is intrinsically linked to the principles of sustainability and the circular economy. chemiehoch3.de For this compound, this means rethinking the entire value chain, from raw material sourcing to end-of-life management, with the goal of eliminating waste and decoupling economic activity from resource consumption. chemiehoch3.dedeloitte.com

Key future directions include:

Bio-based Feedstocks: As detailed in the bioprocess section, sourcing both the cinnamyl alcohol and propionic acid moieties from renewable biomass instead of petroleum is a primary goal. acs.orgsci-hub.se This aligns with the principle of minimizing the use of finite resources. chemiehoch3.de

Closed-Loop Processes: Implementing manufacturing systems that recycle solvents, catalysts, and unreacted materials. This reduces waste and improves economic efficiency by minimizing the need for virgin resources.

Design for Circularity: When this compound is incorporated into products like polymers, designing these materials for recycling or biodegradation is crucial. researchgate.netonlytrainings.com For functional polymers, this could involve developing methods for chemical recycling that can recover the monomeric units or valuable chemical constituents.

Life Cycle Assessment (LCA): Conducting comprehensive LCAs to quantify the environmental impact of bio-based this compound production versus traditional chemical synthesis. onlytrainings.com This allows for the identification of hotspots in the process and guides further improvements to enhance its sustainability profile.

By embracing these principles, the production of this compound can become a model for how the chemical industry can transition towards a more sustainable and resilient future. onlytrainings.com

Q & A

Q. What are the key methodological considerations for enzymatically synthesizing cinnamyl propionate in solvent-free systems?

Enzymatic synthesis of this compound typically involves optimizing parameters such as temperature (e.g., 60°C), substrate molar ratio (e.g., 1:3 propionic acid to cinnamyl alcohol), enzyme loading (e.g., 2% w/v Candida antarctica lipase B), and agitation speed (200 rpm) to achieve high conversion rates (~88%) . Molecular sieves (6% w/v) are critical for adsorbing water, shifting equilibrium toward esterification. Solvent-free systems avoid organic solvent drawbacks, enhancing process sustainability .

Q. How can researchers confirm the identity and purity of synthesized this compound?

Nuclear Magnetic Resonance (¹H NMR) is the primary method for structural confirmation. Key spectral peaks include:

Q. What safety protocols are essential when handling this compound in laboratory settings?

Personal protective equipment (PPE) including NIOSH/EN 166-compliant face shields and safety glasses is mandatory. Avoid inhalation; use fume hoods. First-aid measures include fresh air exposure for inhalation and medical consultation for prolonged exposure. Workplace controls emphasize hygiene practices (e.g., handwashing) .

Q. What thermodynamic parameters govern the enzymatic esterification of this compound?

The reaction is non-spontaneous (ΔG > 0) and endothermic (ΔH > 0), requiring external heat input. Activation energy (Ea) for Candida antarctica lipase B is ~21.56 kJ/mol, comparable to other lipase-catalyzed esterifications (e.g., 22.8 kJ/mol for Pseudomonas cepacia lipase) .

Advanced Research Questions

Q. How can enzyme kinetics resolve contradictions in reported activation energies for this compound synthesis?

Discrepancies in Ea values arise from differences in enzyme sources (e.g., Thermomyces lanuginosus vs. Candida antarctica) and reaction conditions. Kinetic modeling (e.g., Arrhenius plots, nonlinear regression with SSE minimization) can isolate rate-limiting steps. For Candida antarctica, the random bi-bi mechanism with substrate inhibition explains deviations from ping-pong kinetics .

Q. What strategies mitigate mass transfer limitations in immobilized lipase systems for this compound production?

External mass transfer is minimized by optimizing agitation speed (200 rpm) to reduce boundary layer resistance. Internal diffusion is addressed using porous enzyme supports (e.g., Novozym 435). Reusability studies show hexane-washed enzymes retain ~70% activity after six cycles, indicating stable immobilization .

Q. How do substrate inhibition and water adsorption impact reaction equilibrium in solvent-free systems?

Propionic acid and cinnamyl alcohol inhibit enzyme activity at high concentrations. Competitive inhibition constants (Ki) must be quantified via Lineweaver-Burk plots. Molecular sieves (6% w/v) reduce water content (<0.1%), shifting equilibrium toward esterification and achieving >85% conversion .

Q. What are the comparative advantages of enzymatic vs. chemical synthesis for this compound?

Enzymatic methods offer milder conditions (30–60°C vs. >100°C for acid catalysis), higher selectivity (no side products), and compliance with "natural" flavor regulations. Chemical synthesis, while faster, requires toxic catalysts (e.g., H₂SO₄) and generates impurities requiring costly purification .

Methodological Guidelines

- Experimental Design : Use a factorial design (e.g., Taguchi method) to optimize temperature, enzyme loading, and agitation .

- Data Analysis : Apply kinetic models (e.g., random bi-bi with substrate inhibition) using tools like MATLAB or Python’s SciPy for parameter estimation .

- Validation : Cross-validate NMR/GC results with reference standards (e.g., FEMA 2301 for flavor applications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.